3-(4-Methoxynaphthalen-1-yl)propanoic acid
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Overview
Description
3-(4-Methoxynaphthalen-1-yl)propanoic acid is an organic compound with the molecular formula C14H14O3 It is a derivative of naphthalene, featuring a methoxy group at the 4-position and a propanoic acid group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxynaphthalen-1-yl)propanoic acid typically involves multi-step reactions. One common method includes the following steps :
Oxidation: Starting with 4-methoxynaphthalene, the compound undergoes oxidation using pyridinium chlorochromate in dichloromethane at 20°C.
Deprotonation: The intermediate product is then treated with sodium hydride in tetrahydrofuran at 20°C.
Hydrogenation: The resulting compound is subjected to hydrogenation using 5% palladium on activated carbon in ethyl acetate at 20°C.
Hydrolysis: Finally, the compound undergoes hydrolysis with sodium hydroxide in a mixture of water and ethanol at 20°C to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxynaphthalen-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The propanoic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Various nucleophiles in the presence of a suitable catalyst.
Major Products
Oxidation: 3-(4-Carboxynaphthalen-1-yl)propanoic acid.
Reduction: 3-(4-Methoxynaphthalen-1-yl)propanol.
Substitution: Depends on the nucleophile used; for example, 3-(4-Aminonaphthalen-1-yl)propanoic acid if an amine is used.
Scientific Research Applications
3-(4-Methoxynaphthalen-1-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Methoxynaphthalen-1-yl)propanoic acid is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation and oxidative stress .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methylnaphthalen-1-yl)propanoic acid: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
3-(4-Methoxynaphthalen-1-yl)propanoic acid is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. Its methoxy group can participate in various chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-(4-methoxynaphthalen-1-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-17-13-8-6-10(7-9-14(15)16)11-4-2-3-5-12(11)13/h2-6,8H,7,9H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXLYUHXBOTGIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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